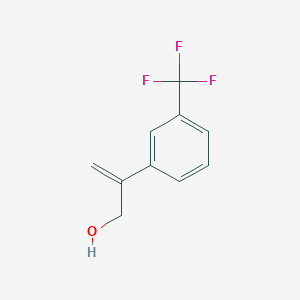![molecular formula C10H10Cl2N2O B15316718 [4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)
[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride is a chemical compound with the molecular formula C10H10Cl2N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and methanamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride can yield the corresponding oxime, which can then be cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
化学反应分析
Types of Reactions
[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.
科学研究应用
Chemistry
In chemistry, [4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases, such as cancer or bacterial infections, due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the development of high-performance materials.
作用机制
The mechanism of action of [4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease progression, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Oxazole: The parent compound, oxazole, shares the five-membered ring structure but lacks the chlorophenyl and methanamine groups.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Oxadiazole: Contains two nitrogen atoms in the five-membered ring, offering different chemical properties.
Uniqueness
[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride is unique due to the presence of the chlorophenyl and methanamine groups, which confer specific chemical and biological properties. These groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H10Cl2N2O |
|---|---|
分子量 |
245.10 g/mol |
IUPAC 名称 |
[4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H9ClN2O.ClH/c11-8-3-1-7(2-4-8)9-6-13-14-10(9)5-12;/h1-4,6H,5,12H2;1H |
InChI 键 |
JRMZKVPJSIENCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(ON=C2)CN)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)
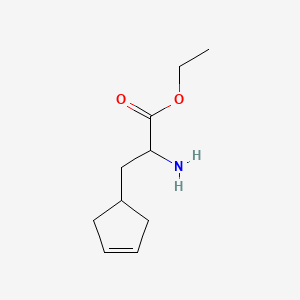
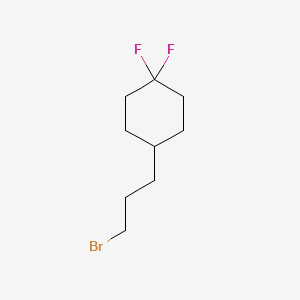
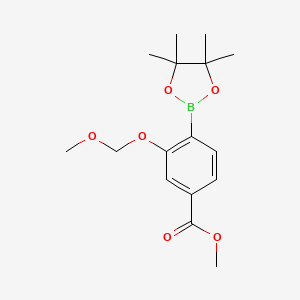
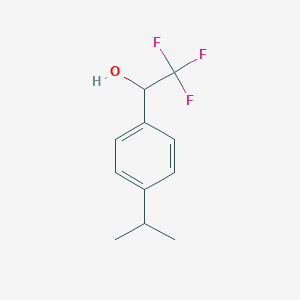
![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
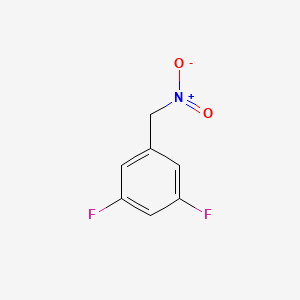
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
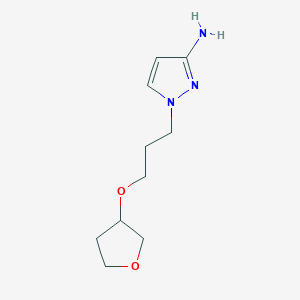
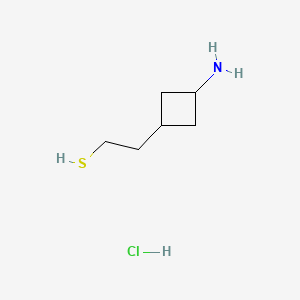
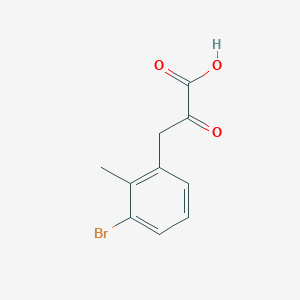
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)
